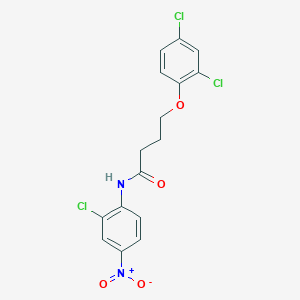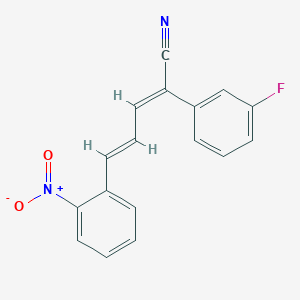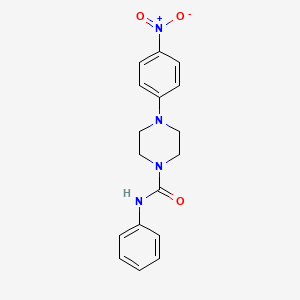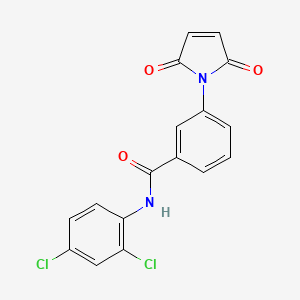
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as NCNPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NCNPB belongs to the family of butanamides and is chemically synthesized by the reaction between 2-chloro-4-nitroaniline and 4-(2,4-dichlorophenoxy)butyric acid. In
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), have been shown to be inhibited by this compound. Moreover, this compound has been reported to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its therapeutic potential, and its mechanism of action is well understood. However, this compound has some limitations for laboratory experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, this compound has not been tested in clinical trials, and its efficacy and safety in humans are unknown.
Orientations Futures
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several future directions for scientific research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, the development of new analogs of this compound with improved efficacy and safety profiles could be an exciting direction for future research. Another potential direction is to investigate the use of this compound as a tool compound to study the role of HDACs and the proteasome in disease pathogenesis. Finally, the development of new delivery systems for this compound could improve its bioavailability and therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Moreover, this compound has several advantages for laboratory experiments, including its ease of synthesis and well-understood mechanism of action. However, its safety profile in humans is unknown, and further research is required to establish its efficacy and safety. Future research directions for this compound include investigating its therapeutic potential in other diseases, developing new analogs, and improving delivery systems.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide involves the reaction between 2-chloro-4-nitroaniline and 4-(2,4-dichlorophenoxy)butyric acid in the presence of a condensing agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound as a yellow crystalline solid with a melting point of 91-93°C.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4/c17-10-3-6-15(13(19)8-10)25-7-1-2-16(22)20-14-5-4-11(21(23)24)9-12(14)18/h3-6,8-9H,1-2,7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBYJJJWZHJTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)

![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)